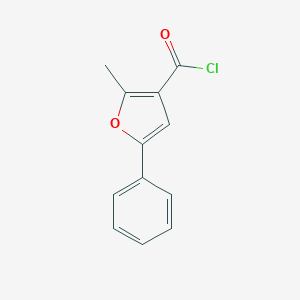

2-Methyl-5-phenylfuran-3-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

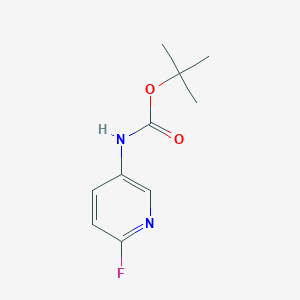

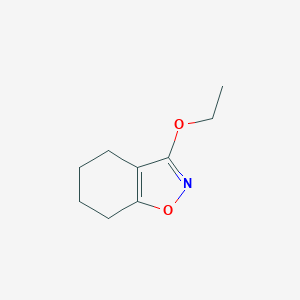

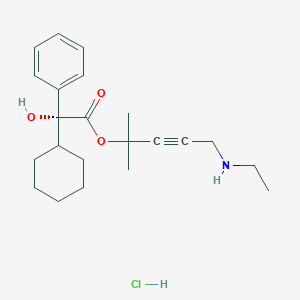

2-Methyl-5-phenylfuran-3-carbonyl chloride is a chemical compound with the molecular formula C12H9ClO2 . It has a molecular weight of 220.65 . The compound is a beige solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9ClO2/c1-8-10 (12 (13)14)7-11 (15-8)9-5-3-2-4-6-9/h2-7H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a beige solid at room temperature . It has a molecular weight of 220.65 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Carbonylation Reactions

A mild method for the preparation of phenyl esters from aryl chlorides via palladium-catalyzed carbonylation at atmospheric pressure was developed. This process uses 2-Methyl-5-phenylfuran-3-carbonyl chloride and related compounds as intermediates for synthesizing a variety of carbonyl derivatives, including alkyl, allyl, and thioesters under mild conditions (Watson, Fan, & Buchwald, 2008).

Cycloaddition Reactions

The [3 + 2] cycloaddition reaction between carbonyl ylides generated from epoxides and alkynes to give substituted 2,5-dihydrofurans involved compounds similar to this compound. This study highlights the influence of indium(III) chloride on the reaction outcomes, offering insights into the reactivity and regioselectivity of these cycloaddition processes (Bentabed-Ababsa et al., 2012).

Medicinal Chemistry Applications

Antimicrobial Activity

Novel phenylfuro[3,2-d]pyrimidine glycosides derivatives were synthesized, including reactions with compounds similar to this compound. These compounds were tested for their expected antimicrobial activity, showcasing the potential of furan derivatives in developing new antimicrobial agents (Ghoneim, El-Farargy, & Ahmed Elkanzi, 2019).

Anticancer Agents

A study on the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety demonstrated potent anticancer activities. These derivatives, related to the chemical framework of this compound, highlight the importance of heterocyclic compounds in designing new anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Material Science and Polymer Chemistry

Biomass-Derived Intermediates

The production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) showcases the utility of furan derivatives in green chemistry. These acid chloride derivatives are key intermediates for the production of biofuels and polymers, emphasizing the role of sustainable chemicals in material science (Dutta, Wu, & Mascal, 2015).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .

Eigenschaften

IUPAC Name |

2-methyl-5-phenylfuran-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJABSZITRMATFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380070 |

Source

|

| Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175276-57-0 |

Source

|

| Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.